21-Dehydro Prednisolone

概要

説明

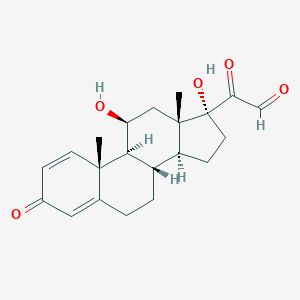

21-Dehydro Prednisolone is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is structurally related to prednisolone, differing by the absence of a hydrogen atom at the 21st position. This modification enhances its pharmacological activity, making it a valuable compound in medical and scientific research.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 21-Dehydro Prednisolone typically involves the dehydrogenation of prednisolone. One common method starts with 21-acetoxy-11β,17α-dihydroxy-5α-pregnan-3,20-dione, which undergoes dibromination by molecular bromine in acetic acid at positions C2 and C4. The resulting dibromide is then dehydrobrominated by heating in collidine, yielding this compound .

Industrial Production Methods: Industrial production of this compound often employs biotechnological processes to replace multiple-stage chemical syntheses. For instance, bacteria from the Rhodococcus genus can biotransform substrates like cortisone and hydrocortisone to obtain prednisolone, which can then be further dehydrogenated to produce this compound .

化学反応の分析

Types of Reactions: 21-Dehydro Prednisolone undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with others.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens (bromine, chlorine) in the presence of catalysts.

Major Products:

Oxidation: Formation of 11-keto derivatives.

Reduction: Formation of 11β-hydroxy derivatives.

Substitution: Formation of halogenated derivatives.

科学的研究の応用

21-Dehydro Prednisolone has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of other corticosteroids.

Biology: Studied for its effects on cellular processes and gene expression.

Medicine: Investigated for its potential in treating inflammatory and autoimmune diseases.

Industry: Utilized in the production of pharmaceuticals and as a standard in analytical chemistry.

作用機序

21-Dehydro Prednisolone exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression. This binding decreases vasodilation and permeability of capillaries, as well as leukocyte migration to sites of inflammation. The compound’s anti-inflammatory and immunosuppressive effects are mediated through these molecular pathways .

類似化合物との比較

- Prednisolone

- Prednisone

- Hydrocortisone

- Dexamethasone

- Betamethasone

Comparison: 21-Dehydro Prednisolone is unique due to its enhanced pharmacological activity resulting from the absence of a hydrogen atom at the 21st position. This structural modification distinguishes it from other corticosteroids, providing it with distinct anti-inflammatory and immunosuppressive properties .

生物活性

21-Dehydro Prednisolone is a corticosteroid that is derived from prednisolone, a well-known glucocorticoid used in various therapeutic applications. Understanding the biological activity of this compound is crucial for its effective use in clinical settings, particularly in the management of inflammatory and autoimmune conditions. This article reviews the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by relevant research findings and case studies.

Pharmacological Properties

This compound exhibits several pharmacological activities characteristic of glucocorticoids:

- Anti-inflammatory Effects : Like other corticosteroids, it inhibits pro-inflammatory cytokines and promotes anti-inflammatory pathways through glucocorticoid receptor activation.

- Immunosuppressive Activity : It modulates immune responses, which is beneficial in autoimmune diseases.

- Metabolic Effects : It influences carbohydrate metabolism, potentially leading to increased blood glucose levels.

The mechanism by which this compound exerts its effects involves binding to the glucocorticoid receptor (GR), leading to:

- Gene Expression Modulation : The GR-ligand complex translocates to the nucleus, where it regulates gene transcription, resulting in decreased expression of inflammatory mediators and increased expression of anti-inflammatory proteins.

- Inhibition of Phospholipase A2 : This reduces the synthesis of pro-inflammatory prostaglandins and leukotrienes.

Clinical Studies

-

Corticosteroid Use and Scleroderma Renal Crisis :

A case-control study highlighted a significant correlation between high-dose corticosteroid therapy and the development of scleroderma renal crisis (SRC). Patients receiving doses greater than or equal to 15 mg/day were at a higher risk compared to controls (36% vs. 12%) . This emphasizes the need for careful dosing when using corticosteroids like this compound in susceptible populations. -

Comparative Analysis with Hydrocortisone :

A study comparing prednisolone and hydrocortisone found no significant differences in cardiovascular risk factors among patients requiring glucocorticoid replacement therapy. Both groups showed similar metabolic profiles, although prednisolone was rated as more convenient due to its once-daily dosing .

Pharmacokinetics

A study assessing the bioavailability of different formulations indicated that liquid preparations of corticosteroids might achieve higher plasma concentrations faster than tablet forms. The time-to-peak concentration for liquid preparations was significantly shorter, suggesting a potential advantage in acute settings .

Data Table: Comparative Pharmacological Effects

| Property | This compound | Prednisolone | Hydrocortisone |

|---|---|---|---|

| Anti-inflammatory Activity | High | High | High |

| Immunosuppressive Activity | Moderate | High | Moderate |

| Time-to-Peak Concentration | Shorter | Longer | Variable |

| Bioavailability | Comparable | Comparable | Comparable |

Case Studies

-

Adverse Effects Profile :

A review of patients treated with corticosteroids revealed a range of adverse effects including hypertension, hyperglycemia, and psychiatric symptoms. Notably, doses exceeding 20 mg/day were associated with significant neuropsychiatric effects . This finding underscores the importance of monitoring patients on high-dose regimens. -

Long-term Effects on Adrenal Function :

Longitudinal studies have shown that prolonged use of corticosteroids can lead to adrenal insufficiency even after cessation of therapy . This necessitates careful management and potential tapering strategies when discontinuing treatment with compounds like this compound.

特性

IUPAC Name |

2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,11,14-16,18,24,26H,3-4,6,8,10H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNNTPJBKBRSIB-VWUMJDOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)C=O)O)CCC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C=O)O)CCC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。